Cas no 84311-19-3 ((S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid)

(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid is a chiral β-hydroxy-α-amino acid derivative, commonly employed as a key intermediate in organic synthesis and pharmaceutical research. Its tert-butoxycarbonyl (Boc) protecting group ensures stability under various reaction conditions while allowing selective deprotection when required. The presence of both hydroxyl and carboxyl functionalities enhances its versatility in peptide coupling and other derivatization reactions. The stereocenter at the α-position imparts enantioselectivity, making it valuable for asymmetric synthesis. This compound is particularly useful in the preparation of bioactive molecules, including protease inhibitors and other therapeutic agents, due to its structural rigidity and compatibility with standard synthetic methodologies.
(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid structure
84311-19-3 structure
Product name:(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid
CAS No:84311-19-3
MF:C9H17NO5
MW:219.234983205795
MDL:MFCD02682593
CID:720700
PubChem ID:12991620

(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid Chemical and Physical Properties

Names and Identifiers

    • (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid
    • N-Boc-2-methyl-L-serine
    • (2S)-3-hydroxy-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
    • (S)-2-BOC-AMINO-3-HYDROXY-2-METHYLPROPIONIC ACID
    • Boc-(S)-2-amino-2-methyl-3-hydroxypropanoic acid
    • Boc-alpha-methyl-l-ser
    • Boc-L-alpha-methylserine
    • L-Serine,N-[(1,1-dimethylethoxy)carbonyl]-2-methyl-
    • N-Boc-alpha-Methyl-L-Serine
    • BOC-A-METHYL-L-SER
    • N-BOC-A-METHYL-L-SERINE
    • N-[(1,1-Dimethylethoxy)carbonyl]-2-methyl-L-serine (ACI)
    • (2S)-2-[[(tert-Butoxy)carbonyl]amino]-3-hydroxy-2-methylpropanoic acid
    • (S)-2-(tert-Butoxycarbonylamino)-3-hydroxy-2-methylpropanoic acid
    • AS-47659
    • (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-2-methylpropanoic acid
    • (S)-2-tert-Butoxycarbonylamino-3-hydroxy-2-methyl-propionic acid
    • N-Boc-alpha-methyl-L-serine, AldrichCPR
    • N-(Boc)-alpha-methylserine
    • DTXSID501004616
    • MFCD02682593
    • AB12256
    • 84311-19-3
    • CS-0137988
    • (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoicacid
    • N-(Boc)-a-methylserine
    • SCHEMBL1486204
    • Boc-
    • Serine,N-[(1,1-dimethylethoxy)carbonyl]-2-methyl-(9ci)
    • FWRXDSRYWWYTPD-VIFPVBQESA-N
    • (2S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxy-2-methylpropanoic acid
    • Serine, N-[(1,1-dimethylethoxy)carbonyl]-2-methyl-
    • BOC-D-ALPHA-METHYLSERINE
    • AKOS016843698
    • N-{[(1,1-Dimethylethyl)oxy]carbonyl}-2-methyl-L-serine
    • A inverted exclamation mark-methyl-L-Ser
    • N-{[(1,1-Dimethylethyl)oxy]carbonyl}-2-methylserine
    • N-[tert-Butoxy(hydroxy)methylidene]-2-methylserine
    • F15068
    • N-Boc-alpha-methyl-L-serine (Boc-L-aMeSer-OH)
    • MDL: MFCD02682593
    • Inchi: 1S/C9H17NO5/c1-8(2,3)15-7(14)10-9(4,5-11)6(12)13/h11H,5H2,1-4H3,(H,10,14)(H,12,13)/t9-/m0/s1
    • InChI Key: FWRXDSRYWWYTPD-VIFPVBQESA-N
    • SMILES: N(C(=O)OC(C)(C)C)[C@@](C)(CO)C(=O)O

Computed Properties

  • Exact Mass: 219.11100
  • Monoisotopic Mass: 219.110673
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 6
  • Complexity: 258
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 95.9

Experimental Properties

  • Density: 1.207
  • Boiling Point: 387.1°C at 760 mmHg
  • Flash Point: 187.9°C
  • Refractive Index: 1.486
  • Solubility: Soluble in dimethylformamide.
  • PSA: 95.86000
  • LogP: 0.73760

(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid Security Information

  • HazardClass:IRRITANT

(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid Customs Data

  • HS CODE:2924199090
  • Customs Data:

    China Customs Code:

    2924199090

    Overview:

    2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB153923-1 g
N-Boc-alpha-methyl-L-serine (Boc-L-aMeSer-OH); .
84311-19-3
1g
€314.00 2023-05-08
Bestfluorodrug
YF0010033-10.0g
(S)-2-((tert-butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid
84311-19-3 97%
10.0g
¥16500 2023-01-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S17640-250mg
(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoicacid
84311-19-3
250mg
¥1266.0 2021-09-07
Chemenu
CM123939-250mg
(S)-2-((tert-butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid
84311-19-3 95%
250mg
$*** 2023-05-29
abcr
AB153923-250mg
N-Boc-alpha-methyl-L-serine (Boc-L-aMeSer-OH); .
84311-19-3
250mg
€117.90 2023-09-16
A2B Chem LLC
AC41161-5g
N-Boc-alpha-methyl-l-serine
84311-19-3 95
5g
$720.00 2024-04-19
A2B Chem LLC
AC41161-100mg
N-Boc-alpha-methyl-l-serine
84311-19-3 95%
100mg
$94.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1208628-1g
(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid
84311-19-3 95%
1g
¥3942.00 2024-07-28
eNovation Chemicals LLC
D751711-100mg
(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid
84311-19-3 95+%
100mg
$170 2024-06-07
Aaron
AR0056XH-100mg
(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid
84311-19-3 98%
100mg
$78.00 2025-02-10

(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Triethylamine ,  Sodium hydroxide Solvents: Methanol ,  Water ;  rt
1.2 overnight, rt
Reference
Facile Stereospecific Synthesis and Biological Evaluation of (S)- and (R)-2-Amino-2-methyl-4-[123I]iodo-3-(E)-butenoic Acid for Brain Tumor Imaging with Single Photon Emission Computerized Tomography
Yu, Weiping; et al, Journal of Medicinal Chemistry, 2007, 50(26), 6718-6721

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  Tempo ,  Sodium hypochlorite Solvents: Acetonitrile ,  Water ;  rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5, rt
1.3 Reagents: Potassium carbonate Solvents: Methanol ;  overnight, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5, rt
Reference
Catalytically Enantioselective Synthesis of Acyclic α-Tertiary Amines through Desymmetrization of 2-Substituted 2-Nitro-1,3-diols
Meng, Shan-Shui; et al, Organic Letters, 2018, 20(3), 518-521

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ;  0 °C; 0 °C → 25 °C; 24 h, 25 °C
1.2 Reagents: Sulfuric acid Solvents: Water ;  pH 2 - 3
Reference
Non-natural amino acids as modulating agents of the conformational space of model glycopeptides
Fernandez-Tejada, Alberto; et al, Chemistry - A European Journal, 2008, 14(23), 7042-7058

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Zinc chloride Solvents: Chloroform ;  rt
2.1 Reagents: Acetone ,  Sodium bicarbonate ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Water ;  1 h, rt
2.2 Catalysts: Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 2,6-bis[3,5-bis(trifluoromethyl)… ;  0 °C
3.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethyl acetate ;  8 h, rt
4.1 Reagents: Sodium bicarbonate ,  Tempo ,  Sodium hypochlorite Solvents: Acetonitrile ,  Water ;  rt
4.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5, rt
4.3 Reagents: Potassium carbonate Solvents: Methanol ;  overnight, rt
4.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5, rt
Reference
Catalytically Enantioselective Synthesis of Acyclic α-Tertiary Amines through Desymmetrization of 2-Substituted 2-Nitro-1,3-diols
Meng, Shan-Shui; et al, Organic Letters, 2018, 20(3), 518-521

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethyl acetate ;  8 h, rt
2.1 Reagents: Sodium bicarbonate ,  Tempo ,  Sodium hypochlorite Solvents: Acetonitrile ,  Water ;  rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5, rt
2.3 Reagents: Potassium carbonate Solvents: Methanol ;  overnight, rt
2.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5, rt
Reference
Catalytically Enantioselective Synthesis of Acyclic α-Tertiary Amines through Desymmetrization of 2-Substituted 2-Nitro-1,3-diols
Meng, Shan-Shui; et al, Organic Letters, 2018, 20(3), 518-521

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Triethylamine ,  Sodium hydroxide Solvents: Methanol ,  Water ;  overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
Reference
Synthesis, Radiolabeling, and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R)- and (S)-3-[18F]Fluoro-2-Methyl-2-N-(Methylamino)propanoic Acid (NMeFAMP) as Potential PET Radioligands for Imaging Brain Tumors
Yu, Weiping; et al, Journal of Medicinal Chemistry, 2010, 53(2), 876-886

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Acetone ,  Sodium bicarbonate ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Water ;  1 h, rt
1.2 Catalysts: Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-bis[2,4,6-tris(1-m… ;  0 °C
2.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethyl acetate ;  8 h, rt
3.1 Reagents: Sodium bicarbonate ,  Tempo ,  Sodium hypochlorite Solvents: Acetonitrile ,  Water ;  rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5, rt
3.3 Reagents: Potassium carbonate Solvents: Methanol ;  overnight, rt
3.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5, rt
Reference
Catalytically Enantioselective Synthesis of Acyclic α-Tertiary Amines through Desymmetrization of 2-Substituted 2-Nitro-1,3-diols
Meng, Shan-Shui; et al, Organic Letters, 2018, 20(3), 518-521

(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid Raw materials

(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid Preparation Products

Additional information on (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid

Comprehensive Overview of (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid (CAS No. 84311-19-3)

(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid (CAS No. 84311-19-3) is a chiral amino acid derivative widely utilized in pharmaceutical synthesis and biochemical research. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is critical for peptide synthesis and drug development. Its unique hydroxy and methyl substituents make it a versatile intermediate for designing bioactive molecules, particularly in the field of protease inhibitors and enzyme substrates.

The growing interest in chiral building blocks like (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid stems from their role in asymmetric synthesis and drug discovery. Researchers frequently search for Boc-protected amino acids due to their stability and compatibility with solid-phase peptide synthesis (SPPS). This compound’s CAS No. 84311-19-3 is often referenced in patents and scientific literature, highlighting its importance in developing therapeutic peptides and small-molecule drugs.

In recent years, the demand for high-purity chiral compounds has surged, driven by advancements in personalized medicine and biologics. (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid is particularly valued for its ability to introduce stereochemical control in synthetic pathways. Its hydroxypropanoic acid moiety also aligns with trends in green chemistry, as it can be derived from renewable resources.

From an SEO perspective, common queries related to this compound include: "Boc-protected amino acid applications", "CAS 84311-19-3 supplier", and "chiral synthesis intermediates". These keywords reflect the compound’s relevance in both academic and industrial settings. Additionally, its structural features make it a candidate for crystallization studies and X-ray diffraction analysis, topics frequently explored in material science forums.

Quality control of (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid involves rigorous HPLC and NMR testing to ensure enantiomeric purity, a critical factor for GMP-compliant manufacturing. The compound’s logP and solubility profiles are also key considerations for formulators, as they influence bioavailability in drug delivery systems.

In summary, CAS No. 84311-19-3 represents a cornerstone in modern organic synthesis, bridging gaps between medicinal chemistry and biotechnology. Its applications span from peptide therapeutics to catalysis research, making it a staple in laboratories worldwide. Future developments may explore its utility in biodegradable polymers or enzyme mimetics, further expanding its scientific footprint.

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Amadis Chemical Company Limited
(CAS:84311-19-3)(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid
A840757
Purity:99%/99%/99%
Quantity:250mg/1g/5g
Price ($):158.0/393.0/1081.0